

Infrared (IR) spectrum of 2-(Furan-3-yl)acetic acid

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Compound of Interest

Compound Name: 2-(Furan-3-yl)acetic acid

Cat. No.: B170653

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An In-Depth Technical Guide to the Infrared (IR) Spectrum of **2-(Furan-3-yl)acetic Acid**

Introduction

2-(Furan-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of furan, an aromatic five-membered ring containing an oxygen atom, and possessing a carboxylic acid moiety, its structural and electronic properties are of fundamental importance for its application. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. This guide offers a detailed analysis of the IR spectrum of **2-(Furan-3-yl)acetic acid**, providing researchers, scientists, and drug development professionals with a comprehensive interpretation based on first principles and experimental data.

Molecular Structure and Functional Groups

To properly interpret the IR spectrum, it is essential to first identify the key functional groups within the **2-(Furan-3-yl)acetic acid** molecule.

- Furan Ring:** An aromatic, five-membered heterocycle. Key vibrations include C-H stretching, C=C stretching, and ring breathing modes.
- Carboxylic Acid (-COOH):** This group is responsible for some of the most characteristic peaks in the IR spectrum. Its key vibrations are the O-H stretch, the C=O (carbonyl) stretch,

the C-O stretch, and O-H bend.

- Methylene Group (-CH₂-): A bridging aliphatic group. Its primary vibrations are symmetric and asymmetric C-H stretching and scissoring (bending) modes.

The interplay of these groups, particularly the extensive hydrogen bonding enabled by the carboxylic acid dimer formation in the solid state, defines the resulting IR spectrum.

Experimental Protocol: Acquiring the IR Spectrum

The presented spectrum is typically obtained using the Potassium Bromide (KBr) pellet method, a common technique for solid-state IR analysis.

Objective: To obtain a high-quality transmission IR spectrum of solid **2-(Furan-3-yl)acetic acid**.

Methodology: KBr Pellet Preparation

- Sample Preparation: Dry approximately 1-2 mg of **2-(Furan-3-yl)acetic acid** and 100-200 mg of spectroscopic grade KBr in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorbance.
- Grinding: Add the dried KBr and the sample to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for minimizing scattering effects (the Christiansen effect) and obtaining sharp spectral peaks.
- Pellet Formation: Transfer the powder to a pelletizing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand.

Analysis and Interpretation of the IR Spectrum

The IR spectrum of **2-(Furan-3-yl)acetic acid** is dominated by the strong absorptions of the carboxylic acid group, with contributions from the furan and methylene moieties. The experimental data is sourced from the Spectral Database for Organic Compounds (SDBS).

The O-H Stretching Region (3300 - 2500 cm^{-1})

One of the most recognizable features of a carboxylic acid IR spectrum is the extremely broad absorption band observed in the 3300-2500 cm^{-1} region. This is due to the O-H stretching vibration of the carboxylic acid group. The significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a cyclic dimer structure. This hydrogen bonding weakens the O-H bond, shifting its stretching frequency to a lower wavenumber and creating a wide distribution of bond energies, resulting in the characteristic broad peak. Superimposed on this broad band may be sharper peaks from C-H stretching.

The C-H Stretching Region (3150 - 2800 cm^{-1})

- **Aromatic C-H Stretch ($\sim 3127 \text{ cm}^{-1}$):** The furan ring exhibits C-H stretching vibrations at wavenumbers above 3000 cm^{-1} . The peak observed around 3127 cm^{-1} is characteristic of the =C-H bonds on the furan ring.
- **Aliphatic C-H Stretch ($\sim 2935 \text{ cm}^{-1}$):** The methylene (-CH₂-) group gives rise to asymmetric and symmetric C-H stretching vibrations. These typically appear just below 3000 cm^{-1} and are visible as sharper peaks on top of the broad O-H band.

The Carbonyl (C=O) Stretching Region ($\sim 1708 \text{ cm}^{-1}$)

The C=O stretching vibration of the carboxylic acid is responsible for one of the strongest and sharpest bands in the spectrum. For **2-(Furan-3-yl)acetic acid**, this peak appears at approximately 1708 cm^{-1} . The position of this band is indicative of a saturated carboxylic acid that is dimerized through hydrogen bonding. In a non-hydrogen-bonded (monomeric) state, this peak would typically appear at a higher frequency ($\sim 1760 \text{ cm}^{-1}$).

The Fingerprint Region (1500 - 600 cm^{-1})

This region contains a wealth of information from complex vibrational modes, including C-C and C-O stretching, and various bending vibrations.

- Furan Ring C=C Stretching ($\sim 1500\text{--}1600\text{ cm}^{-1}$): Aromatic C=C stretching bands for furan rings are expected in this region.
- Methylene Scissoring ($\sim 1419\text{ cm}^{-1}$): The in-plane bending (scissoring) vibration of the $\text{-CH}_2\text{-}$ group is observed around 1419 cm^{-1} .
- In-Plane O-H Bending and C-O Stretching ($\sim 1300\text{--}1400\text{ cm}^{-1}$): The spectrum shows strong absorptions in this range, which arise from a coupled vibration involving the in-plane O-H bend and the C-O stretch of the carboxylic acid.
- Out-of-Plane O-H Bending ($\sim 935\text{ cm}^{-1}$): A broad band centered around 935 cm^{-1} is a characteristic feature of hydrogen-bonded carboxylic acid dimers and is assigned to the out-of-plane O-H bending vibration.
- Furan Ring Bending ($\sim 700\text{--}800\text{ cm}^{-1}$): Peaks in this lower frequency region are typically associated with out-of-plane C-H bending and ring deformation modes of the substituted furan ring.

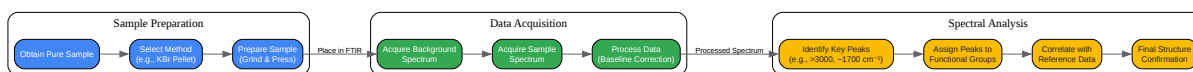
Data Summary

The principal absorption bands in the IR spectrum of **2-(Furan-3-yl)acetic acid** are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3300 - 2500	Very Broad, Strong	Carboxylic Acid (-COOH)	O-H Stretch (H-Bonded)
~3127	Medium, Sharp	Furan Ring	Aromatic C-H Stretch
~2935	Medium, Sharp	Methylene (-CH ₂ -)	Aliphatic C-H Stretch
~1708	Very Strong, Sharp	Carboxylic Acid (-COOH)	C=O Stretch (Dimer)
~1419	Strong	Methylene (-CH ₂ -)	C-H Scissoring (Bend)
~1300	Strong	Carboxylic Acid (-COOH)	C-O Stretch / O-H Bend
~935	Broad, Medium	Carboxylic Acid (-COOH)	Out-of-Plane O-H Bend

Workflow Visualization

The logical workflow for the analysis of an unknown compound via FTIR spectroscopy follows a systematic process from sample preparation to final interpretation.



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Caption: Workflow for FTIR Spectral Analysis.

Conclusion

The infrared spectrum of **2-(Furan-3-yl)acetic acid** is highly characteristic and provides unambiguous confirmation of its key functional groups. The dominant features are contributed by the carboxylic acid moiety, including the exceptionally broad O-H stretch from hydrogen bonding and the intense C=O stretch at $\sim 1708\text{ cm}^{-1}$. Additional peaks corresponding to the furan ring and methylene C-H bonds are clearly resolved. This comprehensive analysis serves as a valuable reference for researchers in quality control, reaction monitoring, and structural elucidation involving this compound.

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